molecular formula C11H11N3S B2961258 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol CAS No. 565172-45-4

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B2961258
CAS No.: 565172-45-4
M. Wt: 217.29
InChI Key: YLIGLBKYJFKWOD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a phenyl group, at the 5-position with a cyclopropyl moiety, and a thiol (-SH) group at the 3-position. These analogs often exhibit diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, making them valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)14(13-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIGLBKYJFKWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333668
Record name 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

565172-45-4
Record name 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method starts with the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance enzyme inhibition, while bulky groups (e.g., adamantane) improve pharmacokinetic properties .

Antiviral Applications : Cyclopentene-substituted triazoles () show that steric and electronic effects of substituents critically influence helicase inhibition .

Biological Activity

5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol (CAS No. 565172-45-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₃S
  • Molecular Weight : 217.29 g/mol
  • Structure : The compound features a triazole ring with a cyclopropyl and phenyl substituent, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that triazole-thiol compounds showed moderate activity against various microorganisms, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been documented. Compounds containing the triazole-thiol moiety have exhibited higher antioxidant activity compared to their non-thiol counterparts. This property is crucial for mitigating oxidative stress-related diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival.
  • Interaction with Viral Proteins : Some derivatives bind to viral proteins, disrupting their function and preventing replication.
  • Scavenging Free Radicals : The thiol group can donate electrons to neutralize free radicals.

Study on Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives showed that those with thiol groups exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study concluded that modifying the phenyl group could optimize antimicrobial properties .

Evaluation of Antiviral Properties

In a study focused on the antiviral effects of triazoles against HIV, several derivatives were tested for their ability to inhibit viral replication in cell cultures. Although specific results for this compound were not detailed, the findings indicated that structural analogs showed promise as antiviral agents .

Data Summary

Biological ActivityObservations
AntimicrobialModerate activity against various microorganisms
AntiviralPotential efficacy against viruses like HIV
AntioxidantEnhanced antioxidant properties compared to non-thiol compounds

Q & A

Q. What methods resolve regioselectivity challenges in triazole functionalization?

  • Methodological Answer : Steric and electronic effects are analyzed using substituent-directed metallation (SDM) or directing groups (e.g., pyridyl). X-ray crystallography of intermediates confirms regiochemical outcomes .

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